3-Tyr-octreotide
Overview
Description
3-Tyr-octreotide is a modified form of the somatostatin analog octreotide . It is synthesized by incorporating a tyrosine residue at the third position of the Octreotide sequence . It is designed for specific targeting of cells that overexpress somatostatin receptors, especially subtype 2 (SST2), and can conjugate with various bifunctional chelators . It can also be labeled with imaging or therapeutic radionuclides .
Synthesis Analysis
The preparation of [188 Re]Re-Tricine-HYNIC-Tyr 3-octreotide was investigated in a study . The radiolabeled peptide exhibited a molar activity of 8.60 ± 0.76 GBq/µmol, with over 90% of radiochemical yield .
Molecular Structure Analysis
The molecular structure of 3-Tyr-octreotide is influenced by the modifications of the chelator . A series of [Tyr 3 ]octreotide conjugates were synthesized that consisted of different NOTA-based chelators with two to five carboxylate moieties .
Chemical Reactions Analysis
The chemical reactions involved in the preparation of [188 Re]Re-Tricine-HYNIC-Tyr 3-octreotide were studied . The findings indicated significant internalization of the radiolabeled peptide into glioma cells .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Tyr-octreotide are influenced by the modifications of the chelator . The increased number of carboxylates on the NOTA-based chelators resulted in a reduced binding affinity and internalization .
Scientific Research Applications
Tumor Detection and Localization : 3-Tyr-octreotide is used for the detection and localization of somatostatin receptor-bearing tumors, such as endocrine-related tumors and neuroendocrine tumors, using scintigraphy. It has been shown to localize primary tumors and metastases in patients, aiding in diagnosis and treatment planning (Bakker et al., 1990), (Krenning et al., 1989).
Synthesis of Multivalent Cyclic Peptide Dendrimers : Research has been conducted on the design and synthesis of multivalent dendrimeric cyclic peptides containing 3-Tyr-octreotide, which showed potential for enhanced binding affinity to the SSTR2 receptor (somatostatin receptor subtype 2) expressed on tumor cells. This indicates a growing interest in developing multivalent peptide systems for improved tumor targeting and treatment efficacy (Yim et al., 2009).
Peptide Receptor Radionuclide Therapy (PRRT) : 3-Tyr-octreotide is used in PRRT, a novel therapeutic approach for patients with inoperable or metastasized neuroendocrine tumors. PRRT with radiolabeled somatostatin analogues like 3-Tyr-octreotide has shown promise in tumor regression and symptomatic improvement, with relatively few and mild side effects (Kwekkeboom et al., 2010).
Receptor Binding Affinity Studies : Various octreotide analogues, including 3-Tyr-octreotide, have been studied for their receptor binding affinity toward somatostatin receptors, which is crucial for targeting somatostatin receptor-positive tumors for both diagnostic and therapeutic purposes (Dannoon, 2009).
In Vivo and In Vitro Tumor Evaluation : There has been a parallel evaluation of 3-Tyr-octreotide's effects both in vivo and in vitro on hormone release and tumor localization in patients with endocrine pancreatic tumors. This dual approach helps in assessing the efficacy of 3-Tyr-octreotide in diagnosing and treating specific tumor types (Lamberts et al., 1990).
Safety And Hazards
Future Directions
Future directions should focus on strategies to further enhance the efficacy of peptide receptor radionuclide therapy (PRRT) including combination treatments with other systemic therapies, such as radiosensitizing chemotherapy, DNA repair–modifying agents, and immunotherapy . Further evolution of therapeutic radiopharmaceuticals also offers promise .
properties
IUPAC Name |
10-(4-aminobutyl)-19-[(2-amino-3-phenylpropanoyl)amino]-N-(1,3-dihydroxybutan-2-yl)-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H66N10O11S2/c1-27(61)39(24-60)56-48(69)41-26-72-71-25-40(57-43(64)34(51)20-29-10-4-3-5-11-29)47(68)54-37(21-30-15-17-32(63)18-16-30)45(66)55-38(22-31-23-52-35-13-7-6-12-33(31)35)46(67)53-36(14-8-9-19-50)44(65)59-42(28(2)62)49(70)58-41/h3-7,10-13,15-18,23,27-28,34,36-42,52,60-63H,8-9,14,19-22,24-26,50-51H2,1-2H3,(H,53,67)(H,54,68)(H,55,66)(H,56,69)(H,57,64)(H,58,70)(H,59,65) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCIROHUTQLZCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H66N10O11S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1035.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tyr-octreotide | |
CAS RN |
96608-80-9, 103667-46-5 | |
Record name | Sdz 204-090 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096608809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Tyr-octreotide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103667465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
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